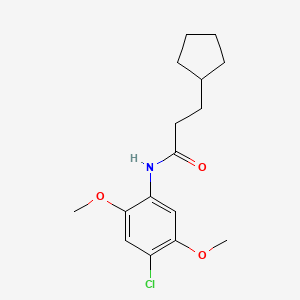
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but it is more potent and has a longer-lasting effect. CP-55940 has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide exerts its effects by binding to CB1 and CB2 receptors in the endocannabinoid system. These receptors are primarily located in the brain and immune system, respectively, and are involved in the regulation of various physiological processes such as pain, inflammation, and mood. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to activate these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and facilities to handle and store the compound safely.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological processes such as appetite regulation and immune function. Additionally, further research is needed to better understand the potential risks and benefits of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide and other synthetic cannabinoids for therapeutic use.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide, followed by the reaction with 4-chlorobenzoyl chloride. The resulting product is then purified through chromatography to obtain N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide in its pure form.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-7-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKFMWOMQOATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

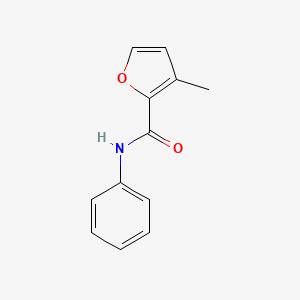
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
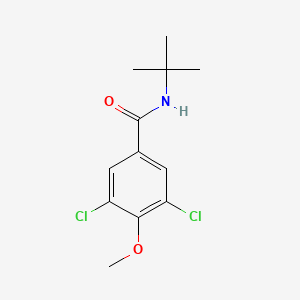


![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)
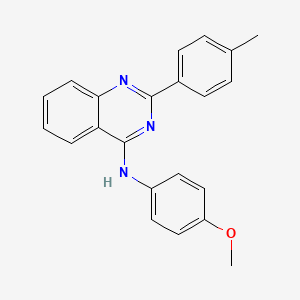
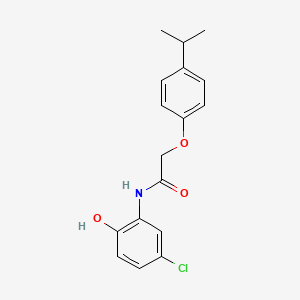
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)